molecular formula C23H24N4O2 B10881805 (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881805
M. Wt: 388.5 g/mol
InChI Key: FPWZRXOALSGQDG-UHFFFAOYSA-N
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Description

The compound (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure includes an indole moiety, a methoxyphenyl group, and a pyrazolone core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolone core. The final step involves the condensation of the indole derivative with the pyrazolone intermediate under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydropyrazolone derivatives, and various substituted pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It is studied for its potential interactions with biological targets, such as enzymes and receptors .

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in drug development, particularly in the design of anti-inflammatory and anticancer agents .

Industry

In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and coatings .

Mechanism of Action

The mechanism by which (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazolone core may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4Z)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, may enhance its interactions with biological targets and influence its pharmacokinetic properties .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2/c1-15(24-13-12-17-14-25-21-7-5-4-6-20(17)21)22-16(2)26-27(23(22)28)18-8-10-19(29-3)11-9-18/h4-11,14,25-26H,12-13H2,1-3H3

InChI Key

FPWZRXOALSGQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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